molecular formula C18H19BrClN3OS B11665257 N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide

N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide

Cat. No.: B11665257
M. Wt: 440.8 g/mol
InChI Key: TXBLVIYCBFPYND-CIAFOILYSA-N
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Description

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, a chlorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-bromo-4-(dimethylamino)benzaldehyde and 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 3-Bromo-4-(dimethylamino)benzaldehyde
  • 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

Uniqueness

N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Additionally, the combination of dimethylamino and sulfanyl groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H19BrClN3OS

Molecular Weight

440.8 g/mol

IUPAC Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-(4-chlorophenyl)sulfanylpropanamide

InChI

InChI=1S/C18H19BrClN3OS/c1-23(2)17-8-3-13(11-16(17)19)12-21-22-18(24)9-10-25-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)/b21-12+

InChI Key

TXBLVIYCBFPYND-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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